![molecular formula C17H17N5OS B2619886 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide CAS No. 2034346-51-3](/img/structure/B2619886.png)
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a thiazolo[5,4-b]pyridine moiety with a piperidine ring and a picolinamide group, making it a versatile candidate for various biochemical interactions.
Mécanisme D'action
Target of Action
Compounds with a thiazolo[5,4-b]pyridine core, like “N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide”, often target enzymes or receptors in the body. For example, some thiazolo[5,4-b]pyridine derivatives have been found to inhibit phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cellular functions like growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Biochemical Pathways
If the compound does indeed inhibit PI3Ks, it would affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival. Inhibition of this pathway could lead to decreased cell proliferation and increased apoptosis .
Result of Action
The cellular effects of the compound’s action would depend on its specific targets and mode of action. If it inhibits PI3Ks, it could lead to decreased cell proliferation and increased apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide typically involves multiple steps, starting from commercially available substances. One effective method involves the preparation of thiazolo[5,4-b]pyridine derivatives through a series of reactions, including cyclization and functional group modifications . The reaction conditions often require specific reagents and catalysts to ensure high yields and purity. For instance, the use of sulfonamide functionality has been shown to be crucial for the inhibitory activity of related compounds .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the reaction efficiency and minimizing by-products through controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter specific functional groups, thereby modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives that have been studied for their biological activities . These compounds often share structural similarities but differ in their functional groups, which can significantly impact their reactivity and biological effects.
Uniqueness
What sets N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide apart is its combination of a thiazolo[5,4-b]pyridine core with a piperidine ring and a picolinamide group. This unique structure enhances its binding affinity and specificity for certain molecular targets, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15(13-4-1-2-8-18-13)20-12-6-10-22(11-7-12)17-21-14-5-3-9-19-16(14)24-17/h1-5,8-9,12H,6-7,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJNJVGQDPHPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B2619803.png)
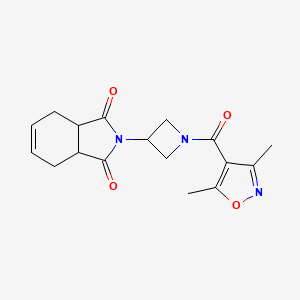
![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate](/img/structure/B2619808.png)
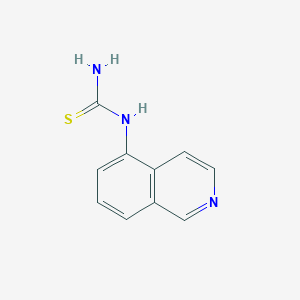
![5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2619811.png)
![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2619813.png)
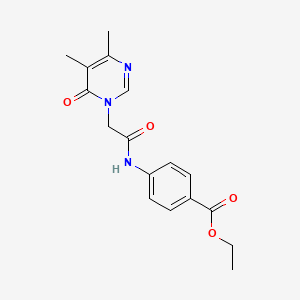

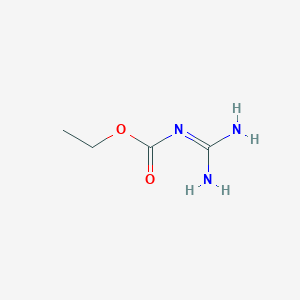
![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2619822.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2619824.png)
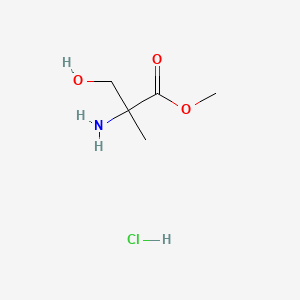
![n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2619826.png)
